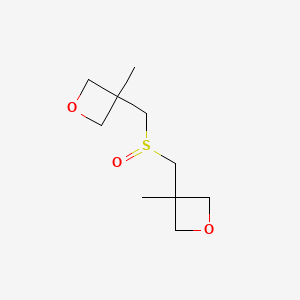

3,3'-(Sulfinylbis(methylene))bis(3-methyloxetane)

Cat. No. B8609820

M. Wt: 218.32 g/mol

InChI Key: SWJHSMBPLKNKAV-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US09200035B2

Procedure details

A 1-L round-bottom flask was charged with a solution of 6 (14.9 g, 73.6 mmol) in MeOH (240 mL) and cooled to 0° C. A solution of NaIO4 (16.5 g, 77.3 mmol) in water (180 mL) was added via addition funnel over ˜15 min. The ice bath was removed and the slurry was warmed to rt. MeOH (2×50 mL, added 20 min apart) was added, and the mixture was stirred for 12 h at rt. The mixture was filtered through a fritted funnel, and the white precipitate was washed with MeOH. The combined filtrate and washings were concentrated in vacuo, and the concentrate was coevaporated with toluene (200 mL). CH2Cl2 (400 mL) was added to the residue, followed by MgSO4. The mixture was filtered, and the filtrate was concentrated in vacuo to afford crude 3 (15.82 g) as a yellow solid. To the flask containing the crude solid was added toluene (200 mL), and the slurry was heated to 60° C. to affect complete dissolution. Decolorizing carbon was added, and the mixture was filtered by gravity into a 1-L Erlenmeyer flask. To the colorless solution was slowly added distilled hexanes (˜100 mL total) until cloudiness/precipitation occurred. The mixture was allowed to stand at rt overnight. Upon filtration and drying under high vacuum, 3 (10.49 g) was collected as a white solid. Material recovered from the mother liquor was recrystallized to afford an additional 2.68 g of 3 as white solid for a total yield of 82%. Reported analytical data refer to that of the first crop: Mp 92.8-94.1° C.; IR (ATR) 2939, 2863, 1451, 1381, 1227, 1026, 971 cm−1; H NMR (400 MHz, CDCl3) δ 4.80 (d, J=6.0 Hz, 2H), 4.61 (d, J=5.6 Hz, 2H), 4.50 (d, J=5.4 Hz, 2H), 4.45 (d, J=6.0 Hz, 2H), 3.38 (d, J=12.9 Hz, 2H), 2.75 (d, J=12.9 Hz, 2H), 1.61 (s, 6H); 13C NMR (100 MHz, CDCl3) δ 82.4, 82.0, 61.9, 38.4, 23.4; HRMS (ES) m/z calc for C10H18O3NaS (M+Na) 241.0874. found 241.0885.

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][C:2]1([CH2:6][S:7][CH2:8][C:9]2([CH3:13])[CH2:12][O:11][CH2:10]2)[CH2:5][O:4][CH2:3]1.C[OH:15]>O>[S:7]([CH2:6][C:2]1([CH3:1])[CH2:5][O:4][CH2:3]1)([CH2:8][C:9]1([CH3:13])[CH2:10][O:11][CH2:12]1)=[O:15]

|

Inputs

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

0 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the mixture was stirred for 12 h at rt

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The ice bath was removed

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the slurry was warmed to rt

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

MeOH (2×50 mL, added 20 min apart)

|

|

Duration

|

20 min

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The mixture was filtered through a fritted funnel

|

WASH

|

Type

|

WASH

|

|

Details

|

the white precipitate was washed with MeOH

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The combined filtrate and washings were concentrated in vacuo

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

CH2Cl2 (400 mL) was added to the residue

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The mixture was filtered

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

the filtrate was concentrated in vacuo

|

Outcomes

Product

Details

Reaction Time |

12 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

S(=O)(CC1(COC1)C)CC1(COC1)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 15.82 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |